molecular formula C14H21N5O B11137288 1-({3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl}carbonyl)cyclopropan-1-amine

1-({3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl}carbonyl)cyclopropan-1-amine

Cat. No.: B11137288
M. Wt: 275.35 g/mol
InChI Key: RLNMSQYVWXQHPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-({3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine]-1’-yl}carbonyl)cyclopropan-1-amine is a complex organic compound with a unique spiro structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine]-1’-yl}carbonyl)cyclopropan-1-amine typically involves multiple steps. The starting materials often include imidazo[4,5-c]pyridine derivatives and cyclopropanamine. The reaction conditions usually require specific catalysts and solvents to facilitate the formation of the spiro structure .

Industrial Production Methods

it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure higher yields and purity, while maintaining cost-effectiveness and safety .

Chemical Reactions Analysis

Types of Reactions

1-({3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine]-1’-yl}carbonyl)cyclopropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

1-({3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine]-1’-yl}carbonyl)cyclopropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 1-({3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine]-1’-yl}carbonyl)cyclopropan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1-({3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine]-1’-yl}carbonyl)cyclopropan-1-amine apart from similar compounds is its cyclopropan-1-amine moiety, which imparts unique chemical and biological properties. This structural feature may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C14H21N5O

Molecular Weight

275.35 g/mol

IUPAC Name

(1-aminocyclopropyl)-spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-ylmethanone

InChI

InChI=1S/C14H21N5O/c15-13(2-3-13)12(20)19-7-4-14(5-8-19)11-10(1-6-18-14)16-9-17-11/h9,18H,1-8,15H2,(H,16,17)

InChI Key

RLNMSQYVWXQHPA-UHFFFAOYSA-N

Canonical SMILES

C1CNC2(CCN(CC2)C(=O)C3(CC3)N)C4=C1NC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.